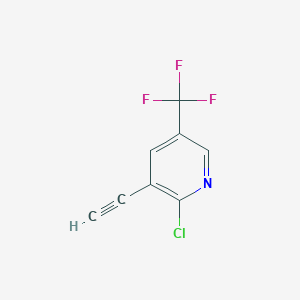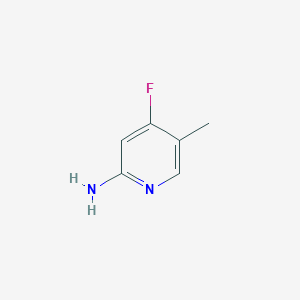
2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine
概要
説明
2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .
作用機序
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Biochemical Pathways
Trifluoromethylpyridines are known to play a significant role in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their lipophilicity, can significantly impact their pharmacokinetics .
Result of Action
Trifluoromethylpyridines are known to be used in the protection of crops from pests and in the pharmaceutical and veterinary industries , suggesting that they may have a variety of effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine. For instance, the compound should be stored in a cool, dry, and well-ventilated place . It is also important to note that the compound is a stimulant and may be harmful if inhaled, or if it comes into contact with skin or eyes .
Safety and Hazards
“2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine” and its derivatives may have potential for further exploration in the agrochemical and pharmaceutical industries.
生化学分析
Biochemical Properties
Role in Biochemical Reactions: TFMP derivatives play a crucial role in protecting crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities. Enzymes, proteins, and other biomolecules interact with TFMP derivatives, influencing cellular processes .
Cellular Effects
Impact on Cell Function: TFMP affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. Its presence can lead to altered cellular responses, making it relevant in both agricultural and pharmaceutical contexts .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: Laboratory studies should investigate TFMP’s stability, degradation, and long-term impact on cellular function. In vitro and in vivo experiments can provide insights into its behavior over time .
Dosage Effects in Animal Models
Dose-Dependent Responses: TFMP’s effects vary with different dosages in animal models. Researchers should explore threshold effects, toxicity, and adverse reactions at high doses .
Metabolic Pathways
Involvement in Metabolism: Describe the metabolic pathways where TFMP participates. Highlight any interactions with enzymes, cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Cellular Localization: Explore how TFMP is transported within cells and tissues. Investigate interactions with transporters, binding proteins, and its localization or accumulation .
Subcellular Localization
Targeting Signals and Modifications: Detail TFMP’s subcellular localization, including any targeting signals or post-translational modifications that guide it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with an ethynylating agent under suitable conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF or DMSO.
Addition Reactions: Electrophiles such as halogens or hydrogen halides in the presence of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Addition Reactions: Formation of substituted alkenes or alkynes.
Oxidation and Reduction Reactions: Formation of oxides or reduced derivatives of the original compound.
科学的研究の応用
2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of an ethynyl group, leading to different chemical and physical properties.
Uniqueness
2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine is unique due to the presence of the ethynyl group, which imparts additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity .
特性
IUPAC Name |
2-chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c1-2-5-3-6(8(10,11)12)4-13-7(5)9/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHQAUDWAQJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245492 | |
| Record name | 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-59-2 | |
| Record name | 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211536-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile](/img/structure/B3320113.png)
![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3320119.png)
![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)
![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)

![7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B3320146.png)


